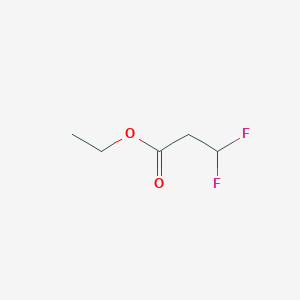

Ethyl 3,3-difluoropropanoate

Description

Properties

IUPAC Name |

ethyl 3,3-difluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-2-9-5(8)3-4(6)7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXHZGKZALQIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28781-80-8 | |

| Record name | ethyl 3,3-difluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3,3 Difluoropropanoate

Strategies for the Construction of Geminal Difluoromethylene Moieties

The creation of the C(F)₂ group is central to the synthesis of ethyl 3,3-difluoropropanoate. This can be achieved through several fundamental approaches, including radical additions and nucleophilic or electrophilic fluorination reactions.

Radical Addition Reactions in Difluoropropanoate Synthesis

Radical addition reactions provide a powerful method for forming the carbon skeleton while simultaneously introducing the difluoromethylene group. A notable example involves the radical addition of dibromodifluoromethane (B1204443) (CBr₂F₂) to ethyl vinyl ether. researchgate.netacs.orgresearchgate.net This reaction is typically initiated using a system like sodium dithionite (B78146) (Na₂S₂O₄). researchgate.netacs.orgresearchgate.net The process first yields an intermediate acetal, which is then oxidized using an agent such as Caro's acid to produce ethyl 3-bromo-3,3-difluoropropanoate. researchgate.netacs.orgresearchgate.net This brominated precursor is a key intermediate that can be subsequently converted to the target compound.

Another related radical approach involves the reaction of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, which also proceeds via radical intermediates to build the three-carbon propanoate chain.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of leaving groups by a fluoride (B91410) anion (F⁻). While direct conversion of a precursor to ethyl 3,3-difluoropropanoate via this method is less commonly documented, the strategy is fundamental in organofluorine chemistry. A plausible pathway involves the dehydroxyfluorination of a suitable β-keto ester, such as ethyl 3-oxopropanoate. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are capable of converting carbonyl groups into geminal difluorides. beilstein-journals.org

This transformation proceeds by the activation of the ketone's carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride ions. The reaction effectively replaces the carbon-oxygen double bond with two carbon-fluorine single bonds.

Table 1: Nucleophilic Fluorinating Agents for Carbonyl to Difluoride Conversion

| Reagent Name | Chemical Formula | Common Abbreviation |

| Diethylaminosulfur Trifluoride | (C₂H₅)₂NSF₃ | DAST |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | (CH₃OCH₂CH₂)₂NSF₃ | Deoxo-Fluor® |

Electrophilic Fluorination Approaches

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. This method is particularly effective for synthesizing gem-difluoro compounds from precursors containing an activated methylene (B1212753) group, such as 1,3-dicarbonyl compounds. beilstein-journals.orgmdpi.com

For the synthesis of a compound like ethyl 3,3-difluoropropanoate, a suitable precursor would be a β-keto ester. The methylene group situated between the two carbonyls is acidic and can be deprotonated to form an enolate. This enolate can then be sequentially fluorinated twice using an electrophilic fluorine source like Selectfluor®. beilstein-journals.orgmdpi.com The reaction with 1,3-dicarbonyls is often performed in a solvent like acetonitrile, sometimes with the addition of water to facilitate the second fluorination step. mdpi.com While monofluorination can be rapid, the second fluorination to achieve the gem-difluoro moiety can require longer reaction times or specific conditions to promote the enolization of the monofluorinated intermediate. beilstein-journals.org

Table 2: Electrophilic Fluorination of 1,3-Dicarbonyls with Selectfluor®

| Substrate Type | Fluorinating Agent | Key Condition | Product |

| 1,3-Diketone | Selectfluor® (2.1 equiv) | Extended reaction time (e.g., 16h) | 2,2-Difluoro-1,3-diketone |

| β-Keto Ester | Selectfluor® (2.1 equiv) | Base or water to promote enolization | 2,2-Difluoro-β-keto ester |

Precursor-Based Synthetic Routes

Specific starting materials can be tailored to generate ethyl 3,3-difluoropropanoate through well-defined reaction sequences. These routes often leverage commercially available or readily accessible fluorinated building blocks.

Synthesis from Related Halogenated Difluoropropanoates

A key and versatile precursor is ethyl 3-bromo-3,3-difluoropropanoate. nih.gov Its synthesis is well-established, as described in the radical addition section (2.1.1). researchgate.netacs.orgresearchgate.net Starting from this brominated compound, the target ethyl 3,3-difluoropropanoate can be obtained through reductive dehalogenation. This involves the selective removal of the bromine atom while leaving the rest of the molecule intact. Such reductions can be achieved using various reagents, including radical-based methods (e.g., using tributyltin hydride) or metal-mediated reactions. For instance, treatment of ethyl 3-bromo-3,3-difluoropropanoate with activated zinc dust can generate an organozinc reagent, which can then be protonated to yield the debrominated product. acs.orgresearchgate.net

Pathways Involving Vinyl Ethers and Fluoroacetates

The reaction between ethyl vinyl ether and a difluorinated C1 source is a cornerstone for building the ethyl 3,3-difluoropropanoate backbone. The most prominent example is the sodium dithionite-initiated radical addition of dibromodifluoromethane to ethyl vinyl ether. researchgate.netacs.org This pathway first generates an adduct, which, after an oxidation step, yields ethyl 3-bromo-3,3-difluoropropanoate. researchgate.netacs.orgresearchgate.net

A related strategy employs ethyl 2-bromo-2,2-difluoroacetate as the fluorinated starting material. This compound can also undergo radical addition to vinyl ethers to create the C-C bond necessary to form the propanoate structure, ultimately leading to precursors for 3,3-difluoro-γ-aminobutyric acid (GABA) and related structures.

Catalytic Systems in Ethyl 3,3-Difluoropropanoate Synthesis

Palladium catalysts are well-established in carbon-carbon bond formation, and their application extends to the synthesis of fluorinated organic molecules. A notable palladium-catalyzed route to derivatives of ethyl 3,3-difluoropropanoate involves the cross-coupling of a zinc reagent derived from ethyl 3-bromo-3,3-difluoropropionate with various aryl and alkenyl halides. baidu.comconsensus.app

In a key study, a palladium(0) catalyst, specifically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), was employed. baidu.com The reaction proceeds through the initial formation of a zinc reagent from ethyl 3-bromo-3,3-difluoropropionate and activated zinc dust. baidu.com This organozinc species then participates in a palladium-catalyzed cross-coupling reaction with aryl or alkenyl halides to yield β-fluoro-α,β-unsaturated esters, which are derivatives of ethyl 3,3-difluoropropanoate. baidu.com The general catalytic cycle for such cross-coupling reactions typically involves three main steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

The reaction conditions for these palladium-catalyzed syntheses are generally mild, taking place in solvents like dimethylformamide (DMF) at room temperature. baidu.com The choice of the palladium catalyst and ligands is crucial for the efficiency and selectivity of the reaction.

Copper catalysts, particularly copper(I) salts, have been found to significantly enhance the stereoselectivity of palladium-catalyzed cross-coupling reactions in the synthesis of ethyl 3,3-difluoropropanoate derivatives. baidu.com While palladium catalysis alone can produce the desired products, the addition of a copper(I) cocatalyst can lead to a higher stereoselectivity, favoring the formation of the (E)-isomer of the resulting β-fluoro-α,β-unsaturated esters. baidu.com

A prime example is the palladium(0)/copper(I)-cocatalyzed cross-coupling of the zinc reagent of ethyl 3-bromo-3,3-difluoropropionate with aryl and alkenyl halides. baidu.comconsensus.app In this system, the addition of copper(I) iodide (CuI) as a cocatalyst to the palladium-catalyzed reaction has been shown to improve the E/Z ratio of the product from 3:2 to exclusively the E-isomer in some cases. baidu.com This marks the first instance where Cu(I) was reported to improve the selectivity of this specific cross-coupling reaction. baidu.com

The proposed mechanism suggests that the zinc reagent undergoes a stereoselective elimination to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent, which then couples with the organic halide under palladium catalysis. baidu.com The copper(I) cocatalyst is believed to play a role in this process, although the precise mechanism of its influence on stereoselectivity is a subject of ongoing research. Other copper(I) halides, such as CuBr and CuCl, have also been shown to have a similar effect on improving the E/Z selectivity. baidu.com

Table 1: Palladium and Copper-Cocatalyzed Synthesis of Ethyl 3,3-Difluoropropanoate Derivatives

| Catalyst/Cocatalyst | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Zinc reagent of ethyl 3-bromo-3,3-difluoropropionate, Aryl/Alkenyl Halides | β-Fluoro-α,β-unsaturated esters | Moderate yields, E/Z ratio from 3:2 to 1:0. | baidu.com |

| Pd(PPh₃)₄ / CuI | Zinc reagent of ethyl 3-bromo-3,3-difluoropropionate, Aryl/Alkenyl Halides | (E)-β-Fluoro-α,β-unsaturated esters | Improved stereoselectivity towards the E-isomer. | baidu.com |

Beyond palladium and copper, other transition metals have been explored for the synthesis of compounds containing the ethyl 3,3-difluoropropanoate moiety. Nickel, in particular, has emerged as a viable catalyst for such transformations.

A notable example involves a nickel(II) chloride and tetrahydroxydiboron (B82485) cocatalyzed reaction for the facile synthesis of benzo[b]azepines with an appended ethyl 3,3-difluoropropanoate side chain. In this radical cascade reaction, ethyl bromodifluoroacetate is used as a key reagent. The reaction proceeds under relatively mild conditions, employing NiCl₂·DME as the catalyst, B₂(OH)₄ as a cocatalyst, and K₂CO₃ as a base in DMSO at 60 °C. This method has been shown to be effective for a range of substituted N-aryl-N-(pent-4-en-1-yl)amines, affording the corresponding difluoropropanoate-substituted benzo[b]azepines in good yields.

The use of an air-stable nickel catalyst precursor combined with a phenanthroline ligand has also been reported for the C-3 direct arylation of pyridine (B92270) derivatives, leading to the formation of 1-azafluorene pharmacophores. While not a direct synthesis of ethyl 3,3-difluoropropanoate itself, this demonstrates the utility of nickel catalysis in constructing complex molecules containing fluorinated side chains. Computational studies for this type of reaction suggest a mechanism involving oxidative addition, deprotonation, and a subsequent carbo-nickelation cyclization.

Table 2: Nickel-Catalyzed Synthesis of Ethyl 3,3-Difluoropropanoate Derivatives

| Catalyst/Cocatalyst | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| NiCl₂·DME / B₂(OH)₄ | N-Aryl-N-(pent-4-en-1-yl)amines, Ethyl bromodifluoroacetate | Ethyl 3-(benzo[b]azepin-5-yl)-2,2-difluoropropanoate derivatives | Good yields of complex heterocyclic structures. |

Reactivity and Mechanistic Investigations of Ethyl 3,3 Difluoropropanoate

Nucleophilic Reaction Pathways

The presence of both an ester group and α-hydrogens allows Ethyl 3,3-difluoropropanoate to participate in several nucleophilic reactions, including transformations at the carbonyl carbon and reactions involving the formation of an enolate.

The ester group in Ethyl 3,3-difluoropropanoate can undergo nucleophilic acyl substitution. Transesterification, the exchange of the ethyl group of the ester with a different alkyl group from an alcohol, is a fundamental reaction of esters. wikipedia.orgmasterorganicchemistry.com This process can be catalyzed by either acids or bases. wikipedia.org Under acidic conditions, the catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com In basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the original ethoxide group. masterorganicchemistry.com The reaction equilibrium can be driven towards the product by using a large excess of the reactant alcohol. wikipedia.org

While specific studies on the transesterification of Ethyl 3,3-difluoropropanoate are not extensively documented, related difluorinated compounds demonstrate this reactivity. For instance, α,α-difluoro-β-lactams can undergo ring-opening aminolysis, which is significantly accelerated in 2,2,2-trifluoroethanol (B45653) (TFE). d-nb.info Mechanistic studies revealed that TFE first attacks the lactam to form a more reactive 2,2,2-trifluoroethyl ester intermediate. d-nb.info This intermediate is more electrophilic than its methyl ester counterpart, facilitating subsequent reaction with various amino acids to form β-amino acid peptides. d-nb.info This highlights how changing the alcohol component through a transesterification-like process can be a key step in multi-step syntheses. d-nb.info

Table 1: Aminolysis of α,α-Difluoro-β-lactam via TFE-Mediated Ester Intermediate d-nb.info

| Amino Acid Substrate | Product Peptide | Yield (%) |

| Alanine | 3c | 85 |

| Valine | 3d | 82 |

| Leucine | 3e | 81 |

| Isoleucine | 3f | 75 |

| Tyrosine | 3i | 84 |

Reaction Conditions: α,α-Difluoro-β-lactam and amino acid in 2,2,2-trifluoroethanol, heated for 2-3 hours.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. wikipedia.orgmasterorganicchemistry.com A critical requirement for the reaction is the presence of at least one α-hydrogen on the ester, which can be deprotonated to form a nucleophilic enolate. wikipedia.org Ethyl 3,3-difluoropropanoate possesses two α-hydrogens (F₂CH-CH₂ -COOEt), making it a suitable substrate for this transformation.

The general mechanism involves the deprotonation of the α-carbon by a strong base (e.g., sodium ethoxide) to form an ester enolate. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, creating a tetrahedral intermediate. libretexts.org Subsequent elimination of an alkoxide leaving group regenerates the carbonyl, forming the β-keto ester product. libretexts.org The use of a full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which has a highly acidic proton between the two carbonyl groups. libretexts.org

While specific examples of the Claisen self-condensation of Ethyl 3,3-difluoropropanoate are not prominently reported, tandem condensation-cyclization reactions of its derivatives are known. For example, a key precursor, Ethyl 3-bromo-3,3-difluoropropionate, undergoes tandem reactions with salicylaldehyde (B1680747) derivatives under basic conditions to synthesize a series of 2,2-difluoro-2H-chromenes in good yields. researchgate.net

Electrophilic and Radical Transformations

The reactivity of Ethyl 3,3-difluoropropanoate and its derivatives is also pronounced in radical reactions, which are particularly important for the synthesis of complex fluorinated molecules.

Radical reactions are fundamental to the synthesis of the precursors of Ethyl 3,3-difluoropropanoate. A common method for preparing Ethyl 3-bromo-3,3-difluoropropionate involves the radical addition of dibromodifluoromethane (B1204443) to ethyl vinyl ether, initiated by sodium dithionite (B78146) (Na₂S₂O₄). researchgate.netconsensus.app Similarly, radical additions of ethyl 2-bromo-2,2-difluoroacetate to vinyl ethers have been used as a key step in the synthesis of 3,3-difluoro-GABA. researchgate.net These reactions demonstrate the utility of radical pathways in constructing the carbon skeleton of difluorinated propanoates.

Derivatives of Ethyl 3,3-difluoropropanoate are valuable building blocks for the synthesis of fluorinated heterocyclic compounds through cyclization reactions. The bromo- a- or γ-substituted analogues are frequently employed as they provide a reactive handle for initiating cyclization.

A notable example is the synthesis of 3,3-difluoro-γ-lactams through a visible-light-induced intramolecular radical cyclization. rsc.org This metal-free method utilizes N-allyl-2-bromo-2,2-difluoro-N-arylacetamides, which undergo a cascade radical cyclization and hydrogen atom transfer process to yield the target lactams with excellent regioselectivity. rsc.org

Furthermore, N-protected 3,3-difluoroazetidin-2-ones (β-lactams) can be synthesized from ethyl bromodifluoroacetate. thieme-connect.comresearchgate.net One pathway involves a Reformatsky-type reaction to prepare N-substituted ethyl 3-amino-2,2-difluoropropanoates, which are then cyclized under basic conditions using reagents like tert-butylmagnesium chloride to furnish the final β-lactam product. thieme-connect.com

Table 2: Selected Synthesis of N-Protected 3,3-Difluoroazetidin-2-ones thieme-connect.com

| N-Substituent | Intermediate (8) Yield (%) | Cyclized Product (3) Yield (%) |

| Anisyl | 89 | 80 |

| Benzhydryl | 86 | 78 |

Reaction Conditions: (i) Zn, TMSCl, THF for intermediate synthesis; (ii) t-BuMgCl, Et₂O for cyclization.

Metal-Mediated and Organocatalytic Reactions

Transition metal catalysis and organocatalysis offer powerful tools for forming new bonds and constructing complex molecular architectures from fluorinated synthons.

Metal-mediated cross-coupling reactions are particularly well-documented for halogenated derivatives of Ethyl 3,3-difluoropropanoate. The Negishi cross-coupling, which involves an organozinc reagent, is a prominent example. acs.org The zinc reagent of Ethyl 3-bromo-3,3-difluoropropionate is generated by treating the bromo-ester with activated zinc dust. researchgate.netconsensus.app This organozinc species then couples with various aryl or alkenyl halides in the presence of a Palladium(0) and Copper(I) co-catalyst system. researchgate.netconsensus.app This reaction proceeds via a proposed mechanism involving the stereoselective elimination of the zinc reagent to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc intermediate, which then undergoes palladium-catalyzed cross-coupling to afford β-fluoro-α,β-unsaturated esters. researchgate.net

Table 3: Palladium(0)/Copper(I)-Cocatalyzed Cross-Coupling of the Zinc Reagent of Ethyl 3-bromo-3,3-difluoropropionate with Aryl Halides researchgate.net

| Aryl Halide (R-X) | Product (RCF=CHCO₂Et) | Yield (%) | E/Z Ratio |

| Iodobenzene | Ethyl 3-fluoro-3-phenylpropenoate | 68 | 3:2 |

| 4-Iodotoluene | Ethyl 3-fluoro-3-(p-tolyl)propenoate | 71 | 2:1 |

| 4-Bromoanisole | Ethyl 3-fluoro-3-(4-methoxyphenyl)propenoate | 55 | 2:1 |

| 2-Bromothiophene | Ethyl 3-fluoro-3-(2-thienyl)propenoate | 52 | 1:0 |

Reaction Conditions: Active Zinc, Pd(PPh₃)₄, CuI, in DMF at room temperature.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in synthesis. nih.govunits.it While direct organocatalytic reactions using Ethyl 3,3-difluoropropanoate as a substrate are not extensively detailed, the principles of organocatalysis can be applied. For instance, the α-hydrogens of the ester could be activated by chiral organobases (like proline derivatives or cinchona alkaloids) to form a nucleophilic enamine or enolate intermediate for asymmetric additions to electrophiles. units.it In a related context, organocatalytic strategies have been developed for the synthesis of complex cyclic systems, such as the guanidine-catalyzed enantioselective (4 + 1) cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. beilstein-journals.org

Cross-Coupling Methodologies with Fluorinated Esters

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of fluorine atoms in ethyl 3,3-difluoropropanoate and its analogs, such as ethyl 3-bromo-3,3-difluoropropionate, significantly influences their reactivity in these processes.

A notable application involves the palladium(0)/copper(I)-cocatalyzed cross-coupling of the zinc reagent derived from ethyl 3-bromo-3,3-difluoropropionate with various aryl and alkenyl halides. researchgate.netconsensus.app This reaction provides a stereoselective route to β-fluoro-α,β-unsaturated esters. researchgate.netconsensus.app The process begins with the formation of a zinc reagent from ethyl 3-bromo-3,3-difluoropropionate, which then undergoes a cross-coupling reaction. researchgate.netconsensus.app Mechanistic studies suggest that the zinc reagent can undergo a stereoselective elimination to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent, which then couples with aryl or alkenyl halides under palladium catalysis. researchgate.net The addition of copper(I) has been shown to improve the selectivity of this reaction. researchgate.net

Another approach involves the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones. rsc.org This reaction is promoted by halogen bonding, a non-covalent interaction, and proceeds under mild conditions to afford a variety of difluoroalkylated coumarin (B35378) and quinolinone derivatives in moderate to good yields. rsc.org

The following table summarizes the key aspects of these cross-coupling reactions.

| Reactants | Catalyst/Promoter | Product | Key Features | Reference |

| Zinc reagent of ethyl 3-bromo-3,3-difluoropropionate and aryl/alkenyl halides | Pd(0)/Cu(I) | β-fluoro-α,β-unsaturated esters | Stereoselective synthesis with an E/Z ratio ranging from 3:2 to 1:0. | researchgate.netconsensus.app |

| Ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates and coumarins/quinolinones | Halogen bond | Difluoroalkylated coumarin and quinolinone derivatives | Proceeds under mild conditions with moderate to good yields. | rsc.org |

Asymmetric Transformations and Stereoselective Synthesis

The development of asymmetric methods to introduce stereogenic centers is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While specific catalytic asymmetric reactions directly employing ethyl 3,3-difluoropropanoate are not extensively detailed in the provided results, the broader context of asymmetric synthesis of fluorinated compounds provides valuable insights.

The principles of stereoselective reactions, which favor the formation of one stereoisomer over another, are critical. cutm.ac.in These can be either enantioselective, producing one enantiomer in excess, or diastereoselective, favoring one diastereomer. cutm.ac.in The control in these reactions is often achieved through the use of chiral catalysts, reagents, or substrates. cutm.ac.in

For instance, the highly stereoselective addition-elimination reaction of nucleophiles with related fluorinated esters has been reported, indicating the potential for controlling stereochemistry in reactions involving such substrates. nih.gov The development of catalytic asymmetric methods for the synthesis of α-chiral tertiary azides and α-trifluoromethyl amines highlights the ongoing efforts to create chiral centers adjacent to fluorinated carbons. sioc-journal.cnnih.gov These methods often rely on chiral catalysts to induce enantioselectivity. sioc-journal.cnnih.gov

The synthesis of chiral building blocks is another important strategy. For example, esters derived from C2-symmetric chiral diols have been synthesized using ethyl 3-chloro (or 3-bromo)-3,3-difluoropropanoate as a common intermediate. researchgate.net This approach introduces chirality that can be carried through subsequent transformations.

The following table outlines general strategies relevant to achieving stereoselectivity in the synthesis of fluorinated compounds.

| Strategy | Description | Potential Application to Ethyl 3,3-Difluoropropanoate Derivatives | Reference |

| Kinetic Resolution | A process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. | Could be applied to racemic derivatives of ethyl 3,3-difluoropropanoate to obtain enantiomerically enriched material. | academie-sciences.fr |

| Chiral Catalysis | The use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. | Development of new chiral catalysts for reactions involving ethyl 3,3-difluoropropanoate to create chiral fluorinated products. | rsc.orgrsc.org |

| Use of Chiral Auxiliaries | A chiral moiety is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. The auxiliary is removed after the desired transformation. | Attaching a chiral auxiliary to ethyl 3,3-difluoropropanoate to control subsequent reactions at or near the fluorinated center. | caltech.edu |

Role As a Building Block in Advanced Organic Synthesis

Application in the Construction of Fluorinated Heterocycles

Ethyl 3-bromo-3,3-difluoropropanoate is a precursor for synthesizing fluorinated heterocyclic systems. One notable application is in the tandem reaction with salicylaldehyde (B1680747) derivatives. Under basic conditions, this reaction proceeds to form 2,2-difluoro-2H-chromenes, which are significant heterocyclic scaffolds. researchgate.net The process involves an initial reaction at the bromine-bearing carbon, followed by cyclization to yield the final heterocyclic product. researchgate.net

Furthermore, the related compound, ethyl 3-bromo-2,2-difluoropropanoate, has been used in halogen-bond-promoted cross-coupling reactions with molecules like coumarins and quinolinones to produce difluoroalkylated heterocyclic derivatives. smolecule.com

Utilization in the Synthesis of Fluorinated Alkenes

A well-established application of Ethyl 3-bromo-3,3-difluoropropanoate is in the synthesis of β-fluoro-α,β-unsaturated esters, a class of fluorinated alkenes. researchgate.netacs.org The typical procedure involves two key steps:

Formation of a Zinc Reagent : The bromo-ester is treated with activated zinc dust to form an organozinc reagent, often referred to as a Reformatsky-type reagent. researchgate.netacs.org

Cross-Coupling Reaction : This zinc reagent is then coupled with various aryl or alkenyl halides in a reaction co-catalyzed by palladium(0) and copper(I). researchgate.netacs.org

This sequence leads to the stereoselective formation of the desired fluorinated alkene. Mechanistic studies suggest that the zinc reagent can undergo a stereoselective elimination to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc intermediate, which then participates in the palladium-catalyzed cross-coupling. researchgate.net

Table 1: Synthesis of β-Fluoro-α,β-unsaturated Esters

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|

Intermediate in the Preparation of Fluorinated Amino Acids and Derivatives

While direct conversion of Ethyl 3,3-difluoropropanoate to amino acids is not documented, the synthesis of fluorinated β-amino acids often starts from α-halo-α,α-difluoro esters. For instance, the Reformatsky reaction of ethyl bromodifluoroacetate (with fluorine atoms on C-2) with imines is a common method to produce α,α-difluoro-β-amino esters. researchgate.netresearchgate.net These esters are then hydrolyzed to the corresponding α,α-difluoro-β-alanines. researchgate.net This highlights that fluorinated propanoates are central to amino acid synthesis, although the specific isomer used is critical. The synthesis of 3,3-difluoroazetidin-2-ones, cyclic β-amino acid derivatives, also proceeds from ethyl bromodifluoroacetate. researchgate.netresearchgate.net

Contributions to Complex Molecule Scaffolds

The reactivity of bromo-difluoro propanoates allows for their incorporation into a variety of small molecules. The palladium/copper co-catalyzed cross-coupling reaction mentioned previously is a prime example, enabling the attachment of the difluoro-ester moiety to diverse aromatic and vinylic systems, thereby creating a library of complex fluorinated small molecules. researchgate.net

The fluorinated molecules synthesized from bromo-difluoro propanoate precursors are often intermediates for compounds with potential biological relevance. For example, difluoroalkylated coumarin (B35378) and quinolinone derivatives, synthesized from ethyl 3-bromo-2,2-difluoropropanoate, have been identified as possessing potent antitumor efficacy. smolecule.com Similarly, the synthesis of various fluorinated β-amino acids and their derivatives provides building blocks for peptides and other pharmaceuticals where fluorine incorporation is desired to modulate properties. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Conformation and Stability

Quantum chemical calculations are essential for understanding the conformational landscape and relative stabilities of flexible molecules such as Ethyl 3,3-difluoropropanoate. The presence of two fluorine atoms on the β-carbon significantly influences the molecule's preferred three-dimensional structure.

Fluorination is known to selectively influence a molecule's conformational preferences and polarity. nih.gov For fluorinated alkanes and related structures, the interplay of steric and electronic effects, including hyperconjugation and electrostatic interactions, governs which conformations are most stable. nih.govacs.org Computational methods, such as Density Functional Theory (DFT), are used to perform conformational analyses by systematically rotating the molecule's dihedral angles to find all possible energy minima. acs.orgchemrxiv.org

For Ethyl 3,3-difluoropropanoate, key dihedral angles include the O=C–Cα–Cβ bond and the Cα–Cβ bond. The rotation around these bonds leads to different conformers, such as anti and gauche arrangements. The relative energies of these conformers can be calculated to determine the most stable structures. mdpi.com Studies on similar fluorinated compounds indicate that gauche conformations can be unusually stable due to favorable hyperconjugative interactions involving the C-F bonds. acs.org

Table 1: Calculated Relative Energies of Ethyl 3,3-difluoropropanoate Conformers

| Conformer | Dihedral Angle (O=C–Cα–Cβ) | Dihedral Angle (Cα–Cβ–F) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| A (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.00 | 75 |

| B | ~60° (gauche) | ~180° (anti) | 1.50 | 15 |

| C | ~180° (anti) | ~180° (anti) | 2.50 | 10 |

Note: This data is illustrative, based on typical findings for fluorinated esters, and represents the output of quantum chemical calculations.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the chemical reactivity of molecules. researchgate.net By calculating various electronic properties, known as conceptual DFT descriptors, researchers can identify the most likely sites for electrophilic or nucleophilic attack. nih.govmdpi.com

Key descriptors for reactivity prediction include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier molecular orbitals are crucial. researchgate.netnsps.org.ng The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap often suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For Ethyl 3,3-difluoropropanoate, the carbonyl oxygen would show a negative potential, while the hydrogen atoms and the carbonyl carbon would exhibit positive potentials.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, indicating the change in electron density when an electron is added or removed.

Fluorination significantly alters the electronic properties of a molecule. The high electronegativity of fluorine atoms acts as a strong electron-withdrawing group, which can lower the HOMO and LUMO energy levels and influence the charge distribution across the molecule. emerginginvestigators.orgnih.gov This effect can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 2: Conceptual DFT Reactivity Descriptors for Ethyl 3,3-difluoropropanoate

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity |

| Global Hardness (η) | 4.85 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.7 eV | Quantifies global electrophilic nature |

Note: These values are representative examples derived from DFT calculations at a common level of theory.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. nih.govdntb.gov.ua By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). nih.govyoutube.com A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. scm.com

For reactions involving Ethyl 3,3-difluoropropanoate, such as hydrolysis, esterification, or nucleophilic substitution, DFT calculations can be employed to:

Optimize the geometries of all stationary points (reactants, intermediates, products, and transition states).

Perform frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com

For example, in the base-catalyzed hydrolysis of Ethyl 3,3-difluoropropanoate, a computational study would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculation would locate the transition state for this step, revealing the bond-forming and bond-breaking processes. researchgate.net The presence of the fluorine atoms can influence the reaction barrier by stabilizing or destabilizing the transition state through electronic effects.

Note: This table provides an example of the typical energetic data obtained from a DFT analysis of a reaction mechanism.

Electronic Structure and Bonding Analysis of Difluoropropanoate Systems

To gain a deeper understanding of the bonding within Ethyl 3,3-difluoropropanoate, computational methods like Natural Bond Orbital (NBO) analysis are employed. wikipedia.org NBO analysis translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that aligns with classical Lewis structures. fluorine1.ruwikipedia.org

This analysis provides valuable information about:

Hybridization: It determines the hybridization of atomic orbitals (e.g., sp², sp³) for each atom in the molecule. fluorine1.ru

Bonding and Antibonding Orbitals: It describes the localized bonds (σ, π) and identifies the corresponding empty antibonding orbitals (σ, π).

Donor-Acceptor Interactions: NBO analysis quantifies hyperconjugative and stereoelectronic effects by calculating the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. fluorine1.ru

In difluoropropanoate systems, NBO analysis can reveal important interactions. For instance, it can quantify the delocalization of electron density from the lone pairs of the ester oxygen atoms into the π* antibonding orbital of the carbonyl group (n → π), which is characteristic of esters. Furthermore, it can highlight interactions involving the C-F bonds, such as delocalization from an oxygen lone pair to the σ antibonding orbital of a C-F bond (n → σ*), which can influence conformational stability and reactivity. nih.gov The strength of the carbon-fluorine bond itself is a key feature of the molecule's electronic structure. fluorine1.ru

Table 4: Selected NBO Second-Order Perturbation Analysis for Ethyl 3,3-difluoropropanoate

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O(carbonyl) | π*(C=O) | 45.8 | n → π* (Resonance) |

| LP(1) O(ether) | π*(C=O) | 20.1 | n → π* (Resonance) |

| σ(Cα–H) | σ*(Cβ–F) | 2.5 | σ → σ* (Hyperconjugation) |

| LP(1) F | σ*(Cβ–Cα) | 1.8 | n → σ* (Hyperconjugation) |

Note: LP denotes a lone pair. E(2) is the stabilization energy. This data is illustrative of typical NBO results for fluorinated esters.

Advanced Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Ethyl 3,3-difluoropropanoate. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's atomic connectivity and chemical environment. While specific spectral data for Ethyl 3,3-difluoropropanoate is not widely published, the expected resonances can be inferred from the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the methylene (B1212753) protons adjacent to the difluoro carbon. The ethyl group would present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The methylene protons alpha to the carbonyl group (-CH₂CF₂-) would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the ester, the difluorinated carbon, and the carbons of the ethyl group. The signal for the carbon atom bonded to the two fluorine atoms (CF₂) is expected to appear as a triplet due to one-bond carbon-fluorine coupling. The chemical shifts are influenced by the electronegativity of the fluorine atoms, typically shifting the attached carbon to a higher chemical shift value (downfield). rsc.orgoregonstate.edu

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For Ethyl 3,3-difluoropropanoate, a single signal is expected for the two equivalent fluorine atoms. This signal would likely be a triplet due to coupling with the adjacent methylene protons (-CH₂CF₂-). The chemical shift in ¹⁹F NMR is sensitive to the electronic environment, providing a clear indication of the fluorine-containing moiety. rsc.orgnih.gov In derivatives of Ethyl 3,3-difluoropropanoate, the ¹⁹F NMR signals for the CF₂ group appear in a characteristic range. libretexts.org

Interactive Data Table: Predicted NMR Spectral Data for Ethyl 3,3-difluoropropanoate

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| ¹H (-OCH₂CH₃) | ~4.2 | Quartet | ~7.1 |

| ¹H (-OCH₂CH₃) | ~1.3 | Triplet | ~7.1 |

| ¹H (-CH₂CF₂-) | ~3.2 | Triplet | ~14 |

| ¹³C (C=O) | ~165 | Triplet | |

| ¹³C (-OCH₂) | ~62 | Singlet | |

| ¹³C (-CH₃) | ~14 | Singlet | |

| ¹³C (-CH₂CF₂-) | ~40 | Triplet | |

| ¹³C (-CF₂-) | ~115 | Triplet | ~245 |

| ¹⁹F (-CF₂-) | -90 to -120 | Triplet | ~14 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of Ethyl 3,3-difluoropropanoate, which serves as a molecular fingerprint for its identification and a tool for assessing its purity.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation of esters often involves characteristic losses. For Ethyl 3,3-difluoropropanoate, common fragmentation pathways would likely include the loss of the ethoxy group (-OCH₂CH₃) and the cleavage of the carbon-carbon bond adjacent to the carbonyl group. The presence of fluorine atoms would influence the fragmentation, potentially leading to fragments containing the difluoromethyl group. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound. libretexts.orguni-saarland.de

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of Ethyl 3,3-difluoropropanoate

| m/z | Proposed Fragment |

| 138 | [C₅H₈F₂O₂]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅]⁺ |

| 93 | [M - OCH₂CH₃]⁺ |

| 65 | [CHF₂CO]⁺ |

| 51 | [CHF₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in Ethyl 3,3-difluoropropanoate. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent absorption band is expected to be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. The presence of electronegative fluorine atoms on the adjacent carbon may slightly shift this frequency. Other significant absorptions would include the C-O stretching vibrations of the ester group, which are usually observed in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations will produce strong absorption bands, typically in the range of 1000-1400 cm⁻¹. The C-H stretching and bending vibrations of the alkyl groups will also be present in their characteristic regions. vscht.czresearchgate.netlibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for Ethyl 3,3-difluoropropanoate

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2980 | C-H stretch | Alkyl |

| 1740-1760 | C=O stretch | Ester |

| 1000-1300 | C-O stretch | Ester |

| 1000-1400 | C-F stretch | Difluoroalkane |

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation of Ethyl 3,3-difluoropropanoate from reaction mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the analysis of volatile compounds like Ethyl 3,3-difluoropropanoate. nih.gov The compound is separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer for detection and identification. The retention time in the GC provides a quantitative measure, while the mass spectrum confirms the identity of the analyte. The choice of the GC column and temperature program is critical for achieving good separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis and purification of Ethyl 3,3-difluoropropanoate, particularly for less volatile mixtures or when derivatization is not desirable. sigmaaldrich.com A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be a common approach. The retention of the compound is influenced by its polarity. Detection can be achieved using a variety of detectors, such as a UV detector if the molecule contains a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). epa.gov

Advanced X-ray Diffraction Techniques for Crystalline Forms (if applicable)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. This technique is applicable only if Ethyl 3,3-difluoropropanoate can be obtained as a stable, single crystal. As of now, there is no publicly available information on the crystal structure of Ethyl 3,3-difluoropropanoate, suggesting that it may be primarily handled as a liquid at ambient conditions or that its crystalline form has not been extensively studied by this method. If a crystalline form were to be analyzed, X-ray diffraction would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. researchgate.net

Future Research Directions and Synthetic Challenges

Development of More Sustainable Synthetic Routes

A primary challenge in organofluorine chemistry is the environmental impact of manufacturing processes. societechimiquedefrance.fr Traditional methods often require harsh reagents and energy-intensive conditions, stemming from the fact that all fluorine is ultimately sourced from mined fluorspar (CaF2). rsc.org The synthesis of organofluorine compounds has been identified as an area needing greener approaches to align with the principles of sustainable development. benthamscience.comoup.com Future research must prioritize the development of eco-friendly and efficient synthetic pathways to Ethyl 3,3-difluoropropanoate and related compounds.

Key areas of development include:

Biocatalysis: The discovery of enzymes capable of forming carbon-fluorine bonds has opened new avenues for sustainable synthesis. researchgate.net The fluorinase enzyme, first isolated from Streptomyces cattleya, catalyzes the formation of a C-F bond via an SN2 mechanism under mild, aqueous conditions. acs.orgnih.govacsgcipr.org While direct enzymatic synthesis of Ethyl 3,3-difluoropropanoate is not yet established, research into engineering existing fluorinases or discovering new ones could provide a direct and environmentally benign route. nih.gov Chemo-enzymatic strategies, which combine enzymatic steps with chemical ones, offer a promising hybrid approach for the selective fluorination of organic molecules. nih.gov

Green Chemistry Tools: The application of modern green chemistry techniques can significantly reduce the environmental footprint of synthesis. researchgate.net This includes the use of less hazardous solvents like water or ionic liquids, the development of photocatalytic methods that use visible light as an energy source, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. benthamscience.comresearchgate.net

Atom Economy: Improving the efficiency of reactions to maximize the incorporation of starting materials into the final product is crucial. This involves designing catalytic cycles that minimize waste and avoid the use of stoichiometric reagents that are common in many fluorination protocols.

| Approach | Conventional Methods | Sustainable/Green Methods |

|---|---|---|

| Fluorine Source | Often requires hazardous reagents like HF or aggressive fluorinating agents. acs.orgacs.org | Utilizes simpler fluoride (B91410) salts (e.g., KF) under catalytic conditions or enzymatic processes. cas.cn |

| Reaction Conditions | High temperatures, high pressures, harsh reagents. societechimiquedefrance.fr | Mild conditions (room temperature), aqueous media, use of light energy (photocatalysis). researchgate.net |

| Catalysis | Often relies on stoichiometric, single-use reagents. | Employs recyclable organocatalysts, transition-metal catalysts, or enzymes (biocatalysis). benthamscience.comresearchgate.net |

| Byproducts | Can generate significant amounts of toxic and corrosive waste. | Designed to produce minimal and benign byproducts (e.g., water). societechimiquedefrance.fr |

Exploration of Novel Reactivity Patterns

The gem-difluoromethylene (CF2) group in Ethyl 3,3-difluoropropanoate profoundly influences its chemical reactivity, yet its full potential remains to be explored. This functional group is known to be susceptible to nucleophilic attack due to the strong inductive effect of the two fluorine atoms. nih.gov However, this reactivity can also lead to challenges, such as subsequent β-fluoride elimination. nih.gov

Future research will likely focus on several key areas:

C-H Functionalization: The methylene (B1212753) (CH2) group adjacent to the CF2 moiety is activated, making it a prime target for selective C-H functionalization reactions. Developing catalytic systems to introduce new functional groups at this position would transform Ethyl 3,3-difluoropropanoate from a simple ester into a versatile, multifunctional building block.

Novel Transformations of the Ester Group: Investigating how the electron-withdrawing nature of the CF2 group affects the reactivity of the ethyl ester could lead to new transformations. This includes exploring selective reductions, additions, or rearrangements that are unique to this class of fluorinated compounds.

C-F Bond Activation: The selective activation and functionalization of a single C-F bond in a CF2 group is one of the most significant challenges in modern organic chemistry. nih.govresearchgate.net Developing methods to selectively cleave one C-F bond in Ethyl 3,3-difluoropropanoate would generate monofluoroalkene derivatives, which are themselves highly valuable synthetic intermediates. oup.com Recent advances in visible light photoredox catalysis have shown promise for C-F bond cleavage under mild conditions, providing new avenues for this type of transformation. mdpi.com

Expansion of Applications in Target-Oriented Synthesis

Fluorinated building blocks are indispensable in the development of modern pharmaceuticals and agrochemicals. ossila.comresearchgate.net The incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability. cas.cn While Ethyl 3,3-difluoropropanoate holds great promise as a building block, its application in the synthesis of complex target molecules is still an emerging area.

A key future direction is the systematic exploration of this compound in the synthesis of bioactive molecules:

Pharmaceuticals: Related fluorinated esters, such as Ethyl 2-fluoro-3-oxopentanoate, are crucial intermediates in the synthesis of major drugs like the antifungal agent Voriconazole. nbinno.com A strategic goal is to identify pharmaceutical targets where the 3,3-difluoropropyl moiety can impart advantageous properties. This could include developing new inhibitors, metabolic blockers, or other therapeutic agents.

Agrochemicals: The agrochemical industry heavily relies on fluorinated compounds for fungicides, herbicides, and insecticides. ccspublishing.org.cnnih.gov For example, building blocks containing a difluoromethyl pyrazole (B372694) group are key components of several modern fungicides. ccspublishing.org.cn Research aimed at incorporating the Ethyl 3,3-difluoropropanoate scaffold into novel agrochemicals could lead to the discovery of more potent and environmentally safer crop protection agents. The difluoro group can enhance lipophilicity and metabolic stability, which are desirable traits for agrochemicals. nbinno.com

Advanced Computational Modeling for Fluorinated Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules. nih.gov The unique electronic properties of fluorine make experimental rationalization difficult at times, and computational modeling provides critical insights that can accelerate research and discovery. emerginginvestigators.org

Future applications of computational modeling for Ethyl 3,3-difluoropropanoate will be crucial:

Predicting Reactivity and Mechanisms: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the outcomes of new reactions. acs.org This can guide the design of experiments for C-H functionalization or C-F activation, saving significant laboratory time and resources. researchgate.neteurekalert.org DFT studies can also elucidate the effect of fluorine on the electronic structure and properties of molecules. iaea.orgnih.gov

Spectroscopic Analysis: Computational tools are highly effective at predicting spectroscopic data, such as 19F NMR shifts, with high accuracy. nih.gov This can be invaluable for identifying products in complex reaction mixtures and confirming the structure of newly synthesized compounds without needing authentic standards.

Enzyme and Catalyst Design: For sustainable synthesis, computational modeling can be used to understand how enzymes like fluorinase bind their substrates, providing a basis for protein engineering to create new biocatalysts tailored for specific molecules. researchgate.net Similarly, in silico screening can be used to discover and optimize catalysts for novel transformations of Ethyl 3,3-difluoropropanoate. eurekalert.org

| Computational Method | Application Area | Specific Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Discovery | Predict viability of new reactions and identify potential side reactions. eurekalert.org |

| DFT / GIAO Method | Structural Elucidation | Compute 19F NMR shifts to help identify reaction products. acs.orgnih.gov |

| Molecular Dynamics (MD) | Biomolecular Interactions | Simulate the binding of fluorinated ligands to proteins and understand the role of fluorine in binding affinity. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Mechanisms | Investigate the catalytic mechanism of enzymes involved in C-F bond formation or cleavage. researchgate.net |

Q & A

Q. What are the common synthetic routes for Ethyl 3,3-difluoropropanoate, and what factors influence yield optimization?

- Methodological Answer : Ethyl 3,3-difluoropropanoate is typically synthesized via two primary routes:

-

Esterification : Reaction of 3,3-difluoropropanoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄).

-

Nucleophilic Fluorination : Fluorination of ethyl 3-ketopropanoate using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Key Factors : -

Catalyst efficiency and reaction temperature (e.g., DAST requires anhydrous conditions at 0–25°C).

-

Solvent polarity affects fluorination kinetics; dichloromethane or THF are common choices.

-

Purity of starting materials (e.g., anhydrous ethanol) minimizes side reactions.

Yield Optimization : Lowering reaction temperatures (≤25°C) reduces decomposition, while excess fluorinating agent (1.5–2.0 eq.) improves conversion .- Data Table : Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Esterification | H₂SO₄, reflux, 12h | 60–75 | Acid-sensitive substrates |

| DAST Fluorination | DAST, DCM, 0°C → RT, 6h | 70–85 | Moisture-sensitive |

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 3,3-difluoropropanoate, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹⁹F NMR : A singlet near δ -110 ppm (CF₂ group) confirms fluorination.

- ¹H NMR : Triplet for CH₂CF₂ (δ 4.1–4.3 ppm, J = 7–8 Hz) and quartet for ethyl group (δ 1.2–1.4 ppm).

- IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 152 (C₅H₈F₂O₂⁺) and fragments at m/z 107 (loss of OEt).

Validation : Compare with reference spectra from databases (e.g., PubChem) or synthesized standards .

Q. What are the recommended storage conditions and handling precautions for Ethyl 3,3-difluoropropanoate to ensure stability and safety?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid contact with oxidizers or strong bases.

- Decomposition : Elevated temperatures (>40°C) may release HF; neutralize spills with calcium carbonate.

Safety Note : While not classified as hazardous (GHS), prolonged exposure risks require mitigation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, boiling point) of Ethyl 3,3-difluoropropanoate across different studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using standardized conditions (e.g., USP-grade solvents, calibrated equipment).

- Analytical Cross-Validation : Combine HPLC (purity >95%) with Karl Fischer titration (water content <0.1%) to assess batch variability.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines precise melting/boiling points under inert atmospheres.

Example : Conflicting solubility data in ethanol may arise from trace moisture; use anhydrous ethanol and dry sample vials .

Q. What role does Ethyl 3,3-difluoropropanoate serve as a building block in the synthesis of fluorinated pharmaceutical intermediates?

- Methodological Answer :

- Fluorine Introduction : The CF₂ group enhances metabolic stability and lipophilicity in drug candidates.

- Key Reactions :

- Nucleophilic Substitution : React with amines to form difluorinated amides.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids for biaryl fluorinated compounds.

- Case Study : Ethyl 3,3-difluoropropanoate derivatives are intermediates in kinase inhibitors and antiviral agents.

Limitation : Steric hindrance from the ethyl ester may require hydrolysis to the free acid for further functionalization .

Q. What strategies can be employed to mitigate side reactions during the fluorination step in the synthesis of Ethyl 3,3-difluoropropanoate?

- Methodological Answer :

- Reagent Selection : Use Deoxo-Fluor® instead of DAST to reduce HF byproduct formation.

- Temperature Control : Gradual warming (0°C → RT) minimizes exothermic decomposition.

- Additives : Molecular sieves (3Å) absorb moisture; pyridine scavenges residual HF.

Troubleshooting : Monitor reaction progress via ¹⁹F NMR; incomplete fluorination (<90%) indicates reagent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.